3-(4-(p-Tolyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(p-Tolyl)thiazol-2-yl)aniline is a chemical compound that features a thiazole ring substituted with a p-tolyl group and an aniline moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(p-Tolyl)thiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl and aniline groups. One common method involves the reaction of p-tolylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to accelerate the reaction rates and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-(p-Tolyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-(p-Tolyl)thiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(4-(p-Tolyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites. The compound’s ability to donate and accept electrons also plays a role in its biological activity, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities but different substitution patterns.
Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.
Thiazolidine: A saturated analog of thiazole, used in medicinal chemistry.
Uniqueness: 3-(4-(p-Tolyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both p-tolyl and aniline groups enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .
Properties
IUPAC Name |
3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)15-10-19-16(18-15)13-3-2-4-14(17)9-13/h2-10H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNAAOJYMHETMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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